molecular formula C7H11N3OS2 B2815900 N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392239-38-2

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B2815900
CAS RN: 392239-38-2
M. Wt: 217.31
InChI Key: ZGNBQKFUOXUBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity .


Synthesis Analysis

There are several reports in the literature describing the synthesis of 1,3,4-thiadiazole derivatives for their various biological activities . For example, a new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated for in vitro antimicrobial activity against bacteria and fungal species .


Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .

Scientific Research Applications

Herbicidal Activity

  • Synthesis and Herbicidal Activity : Novel compounds containing 1,3,4-thiadiazole rings, similar to N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide, were synthesized and showed moderate to good selective herbicidal activity against certain plant species (Liu & Shi, 2014).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Derivatives of N-(naphthalen-1-yl)propanamide, including compounds with a 1,3,4-thiadiazole structure, demonstrated notable antimicrobial activities against various bacteria and fungi (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
  • Evaluation of Antimicrobial Properties : A study on substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates showcased good antimicrobial activity, indicating the potential use of similar 1,3,4-thiadiazole derivatives in antimicrobial applications (Sarva et al., 2022).

Anticancer Activity

  • Anticancer Potential of Derivatives : Novel 1,3,4-thiadiazole derivatives, similar in structure to N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide, have been synthesized and tested for their anticancer activity against various cell lines, demonstrating promising results (Tumosienė et al., 2020).

Antitrypanosomal Activity

  • Antitrypanosomal Potency : A study on 1,3,4-thiadiazole containing 2-iminothiazolidine-4-ones, structurally related to N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide, revealed good to excellent antitrypanosomal potency, suggesting potential applications in treating trypanosomiasis (Lelyukh et al., 2023).

Quality Control and Standardization

  • Development of Quality Control Methods : Research focused on the standardization and quality control of 1,3,4-thiadiazole derivatives, which is crucial for the practical application of these compounds in various fields, including pharmaceuticals (Sych et al., 2018).

Future Directions

The future directions of research on 1,3,4-thiadiazole derivatives could involve further exploration of their broad spectrum of pharmacological activities, as well as the development of new potent antibacterial and antifungal agents .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS2/c1-3-5(11)8-6-9-10-7(13-6)12-4-2/h3-4H2,1-2H3,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNBQKFUOXUBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.